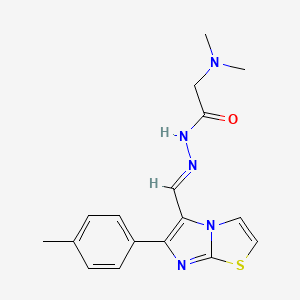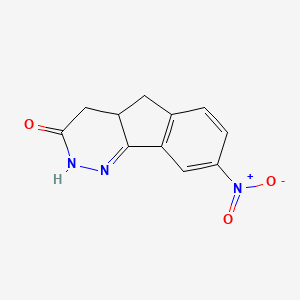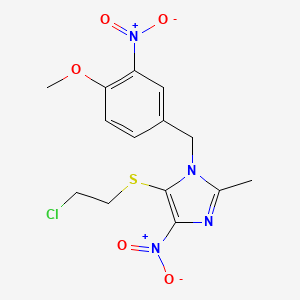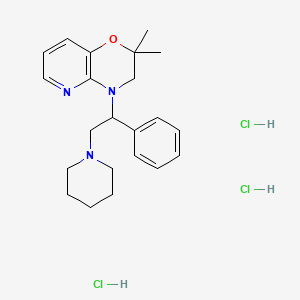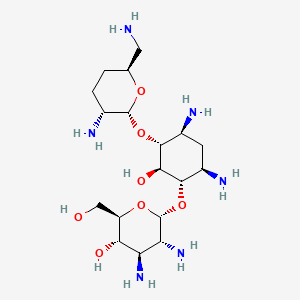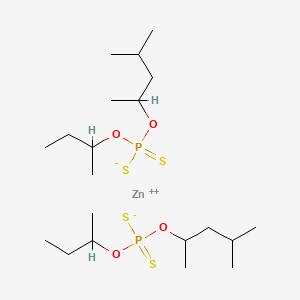
zinc O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts involves the reaction of phosphorodithioic acid with zinc oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired zinc salts. The process involves the following steps:
Preparation of Phosphorodithioic Acid Esters: The esters are synthesized by reacting alcohols (sec-butyl and 1,3-dimethylbutyl) with phosphorus pentasulfide.
Formation of Zinc Salts: The esters are then reacted with zinc oxide to form the zinc salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and alcohols.
Substitution: The zinc ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Metal salts such as calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and other oxidized phosphorus compounds.
Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.
Substitution: New metal phosphorodithioates.
科学研究应用
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts has a wide range of applications in scientific research and industry:
Chemistry: Used as an additive in lubricants to study the effects of anti-wear and anti-corrosion properties.
Biology: Investigated for its potential effects on biological systems, particularly in the context of metal ion interactions.
Medicine: Explored for its potential use in drug formulations and delivery systems.
作用机制
The primary mechanism of action of phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The zinc ions play a crucial role in this process by reacting with the metal surface to form a stable, adherent layer that resists degradation under high-pressure and high-temperature conditions .
相似化合物的比较
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester, zinc salt
- Phosphorodithioic acid, O,O-dipropyl ester, zinc salt
- Phosphorodithioic acid, O,O-dibutyl ester, zinc salt
Uniqueness
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts is unique due to its specific ester composition, which provides a balance of anti-wear and anti-corrosion properties. The mixed esters offer enhanced solubility and stability in various lubricant formulations, making it a preferred choice in high-performance applications .
属性
CAS 编号 |
68784-31-6 |
|---|---|
分子式 |
C20H44O4P2S4Zn |
分子量 |
604.2 g/mol |
IUPAC 名称 |
zinc;butan-2-yloxy-(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-6-9(4)11-13(14,15)12-10(5)7-8(2)3;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
InChI 键 |
PWMSQVOBEKFBRF-UHFFFAOYSA-L |
规范 SMILES |
CCC(C)OP(=S)(OC(C)CC(C)C)[S-].CCC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



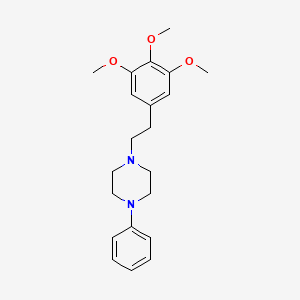

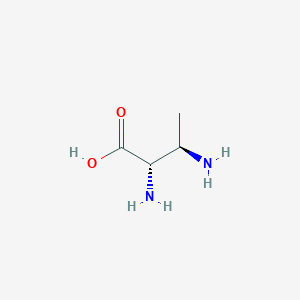


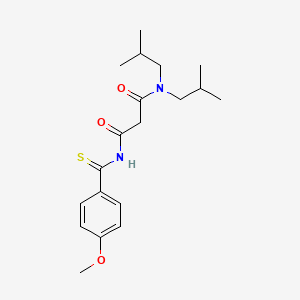
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
